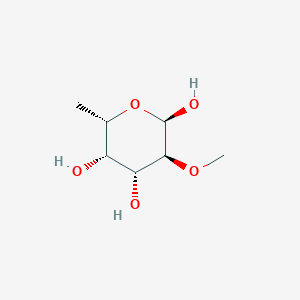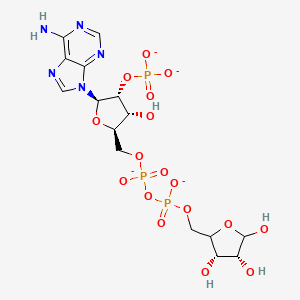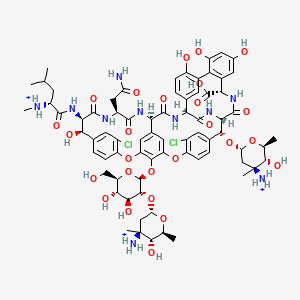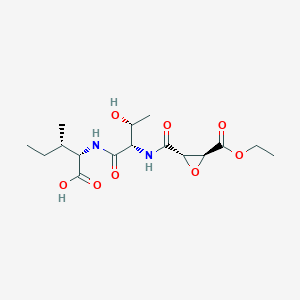![molecular formula C6H15O8P B10776511 [(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-Glucitol-6-Phosphate is a small molecule belonging to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. 2-Deoxy-Glucitol-6-Phosphate is particularly significant in biochemical pathways and has been studied for its various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Deoxy-Glucitol-6-Phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction is typically followed by purification through ion-exchange chromatography .
Industrial Production Methods: While specific industrial production methods for 2-Deoxy-Glucitol-6-Phosphate are not extensively documented, the general approach involves large-scale synthesis using similar reduction and purification techniques as those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deoxy-Glucitol-6-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction results in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-Glucitol-6-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various biochemical compounds.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Research has explored its potential in drug development and as a biomarker for certain diseases.
Industry: It is utilized in the production of pharmaceuticals and other biochemical products.
Wirkmechanismus
2-Deoxy-Glucitol-6-Phosphate exerts its effects by interacting with specific enzymes and biochemical pathways. One of its primary targets is inositol-3-phosphate synthase, which catalyzes the conversion of glucose 6-phosphate to 1-myo-inositol 1-phosphate in a NAD-dependent manner. This enzyme is crucial in the biosynthesis of myo-inositol, a key molecule in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Deoxy-2-Amino Glucitol-6-Phosphate
- 2-Deoxy-Glucose-6-Phosphate
- Glucosamine-6-Phosphate
Uniqueness: 2-Deoxy-Glucitol-6-Phosphate is unique due to its specific structure and the presence of a phosphate group linked to a deoxy sugar. This structural uniqueness allows it to participate in distinct biochemical reactions and pathways, making it valuable for targeted research applications .
Eigenschaften
Molekularformel |
C6H15O8P |
|---|---|
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5?,6+/m1/s1 |
InChI-Schlüssel |
KLPBNGZTTQNYHR-QBQQJPCDSA-N |
Isomerische SMILES |
C(CO)[C@H]([C@@H](C(COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)
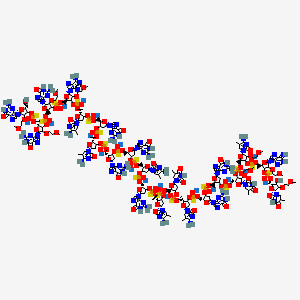
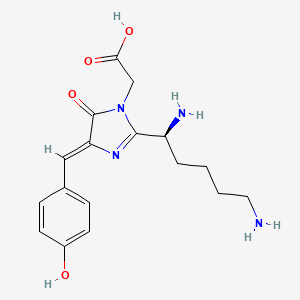
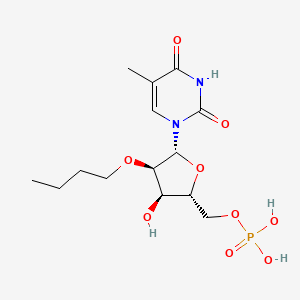
![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)
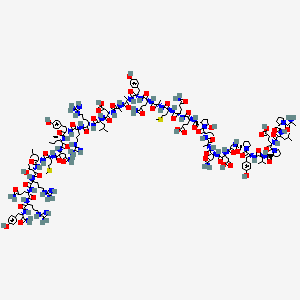
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
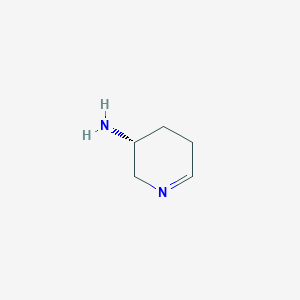
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
